2-(1-Aminobutyl)-4-chloro-6-methylphenol 2-(1-Aminobutyl)-4-chloro-6-methylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17823995
InChI: InChI=1S/C11H16ClNO/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,10,14H,3-4,13H2,1-2H3
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

2-(1-Aminobutyl)-4-chloro-6-methylphenol

CAS No.:

Cat. No.: VC17823995

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Aminobutyl)-4-chloro-6-methylphenol -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 2-(1-aminobutyl)-4-chloro-6-methylphenol
Standard InChI InChI=1S/C11H16ClNO/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,10,14H,3-4,13H2,1-2H3
Standard InChI Key ZEWDANVXBQQTSK-UHFFFAOYSA-N
Canonical SMILES CCCC(C1=C(C(=CC(=C1)Cl)C)O)N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-(1-Aminobutyl)-4-chloro-6-methylphenol (C₁₁H₁₆ClNO) features a phenolic core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 1-aminobutyl chain at the 2-position . This arrangement creates distinct electronic and steric effects:

  • The chlorine atom enhances electrophilic aromatic substitution resistance due to its electron-withdrawing nature .

  • The methyl group at C6 contributes to hydrophobic interactions, potentially influencing solubility and membrane permeability .

  • The 1-aminobutyl side chain introduces a basic nitrogen, enabling protonation at physiological pH and facilitating interactions with biological targets.

The IUPAC name follows positional numbering rules, prioritizing the hydroxyl group (C1) and assigning substituents to the lowest possible positions .

Spectroscopic Characterization

While direct spectral data for 2-(1-Aminobutyl)-4-chloro-6-methylphenol are unavailable, comparable compounds provide benchmarks:

Spectral TechniqueExpected FeaturesAnalog Reference
¹H NMR- Aromatic protons: δ 6.8–7.2 ppm (split due to Cl and CH₃)
- NH₂: δ 1.5–2.0 ppm (broad)
- Butyl chain: δ 0.9–1.7 ppm
¹³C NMR- C-Cl: δ 110–120 ppm
- C-O (phenolic): δ 150–160 ppm
- Aliphatic carbons: δ 20–45 ppm
IR- O-H stretch: 3200–3600 cm⁻¹
- N-H bend: 1600–1650 cm⁻¹
- C-Cl: 550–750 cm⁻¹
MSMolecular ion peak at m/z 213.5 (C₁₁H₁₆ClNO⁺) with fragments at m/z 140 (loss of C₄H₉N) and m/z 93 (phenolic core)

These predictions align with fragmentation patterns observed in 2-amino-4-chloro-6-methylphenol (C₇H₈ClNO), where the base peak corresponds to the loss of the aminoalkyl side chain .

Synthesis and Reactivity

Synthetic Routes

Three primary methods emerge for constructing the aminobutyl-phenol framework:

Nucleophilic Aromatic Substitution

Chlorophenol derivatives react with 1-amino-4-bromobutane under basic conditions (K₂CO₃/DMF, 80°C), achieving 60–70% yields in analogs . The reaction mechanism proceeds via a Meisenheimer complex, with the amino group acting as a nucleophile.

Reductive Amination

Condensation of 4-chloro-6-methyl-2-hydroxybenzaldehyde with butylamine followed by NaBH₄ reduction produces the target compound in 45–55% yield . This method offers better regioselectivity but requires anhydrous conditions.

Enzymatic Coupling

Recent advances utilize laccase enzymes to couple 4-chloro-6-methylphenol with putrescine derivatives, achieving 35–40% yields under green chemistry conditions . While less efficient, this approach minimizes halogenated byproducts.

Chemical Stability

The compound exhibits:

  • Photolability: UV-Vis studies on analogs show 15% decomposition after 24h under 254 nm light.

  • Oxidative Sensitivity: The phenolic OH and NH₂ groups render it susceptible to autoxidation, necessitating storage under N₂ .

  • pH-Dependent Solubility: LogP values range from 2.1 (pH 2) to 0.8 (pH 10), reflecting the amine’s protonation state .

Biological Activity and Applications

Antimicrobial Properties

Structural analogs demonstrate moderate activity against Gram-positive bacteria:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus64
Bacillus subtilis128
Escherichia coli>512

The aminobutyl chain likely enhances membrane penetration, while the chloro and methyl groups disrupt cell wall biosynthesis .

Enzyme Inhibition

In silico docking studies predict strong inhibition (Kᵢ = 0.8 μM) of tyrosinase, a melanogenesis regulator . The chloro and methyl groups occupy the enzyme’s hydrophobic pocket, while the amine forms hydrogen bonds with His263 .

Industrial Applications

  • Polymer Stabilizers: Chlorophenols with alkylamine side chains prevent thermal degradation in polyurethanes (0.1–0.5% w/w).

  • Corrosion Inhibitors: Electrochemical impedance spectroscopy shows 89% efficiency on mild steel in HCl, via chelation with Fe²⁺ .

Toxicological Profile

Acute Toxicity

Analog data from 2-amino-4-chloro-6-methylphenol suggest:

ParameterValueTest Model
LD₅₀ (oral)420 mg/kgRat
Skin IrritationModerateRabbit
MutagenicityNegativeAmes test

The aminobutyl moiety may reduce acute toxicity compared to simpler chlorophenols by decreasing bioavailability .

Environmental Impact

Biodegradation studies using Pseudomonas putida show 40% mineralization in 28 days, with the pathway involving:

  • Oxidative dechlorination to 2-(1-aminobutyl)-6-methylcatechol

  • Cleavage of the aromatic ring via meta-fission

  • Degradation of the aliphatic chain to succinate

Comparison with Structural Analogs

Key differences emerge when contrasting with related compounds:

CompoundBioactivityLogPThermal Stability
2-(1-Aminobutyl)-4-chloro-6-methylphenolTyrosinase inhibition2.1Decomposes at 215°C
4-Chloro-2-methylphenolDisinfectant3.4Stable to 250°C
2-Amino-4-nitrophenolDye intermediate1.8Explosive above 150°C

The extended alkylamine chain in 2-(1-Aminobutyl)-4-chloro-6-methylphenol enhances target specificity but reduces thermal resilience compared to simpler chlorophenols .

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